2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a chemical compound categorized within the imidazole derivatives. It is characterized by the presence of a fluorine atom on the phenyl ring, a methyl group on the imidazole ring, and a carboxylic acid functional group. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and biological research .
The synthesis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
These synthetic routes may vary based on the desired purity and yield, with industrial methods often employing continuous flow reactors for efficiency .
The molecular structure of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H9FN2O2 |
| Molecular Weight | 220.203 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
| InChI Key | JXGQKQZJXKZJQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N1)C2=CC(=C(C=C2)F)C(=O)O) |
The compound can participate in various chemical reactions typical of carboxylic acids and imidazoles:
These reactions are significant for developing more complex molecules with potential pharmacological activity .
While specific mechanisms of action for 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid are still under investigation, compounds in this class often interact with biological targets through:
Research is ongoing to elucidate these mechanisms further, particularly in relation to its potential therapeutic effects .
The physical properties of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid include:
Key chemical properties include:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
| pKa | Approx. 4.5 |
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several notable applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5